molecular formula C15H23BO2S B14020398 2-(3-Ethyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Ethyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14020398
M. Wt: 278.2 g/mol
InChI Key: DXFMUBIMBULQSG-UHFFFAOYSA-N
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Description

2-(3-Ethyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring attached to a phenyl group substituted with ethyl and methylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethyl-5-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding reduced products.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

2-(3-Ethyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Ethyl-5-(methylthio)phenyl)acetic acid: Contains a similar phenyl group with ethyl and methylthio substitutions but differs in the functional group attached to the phenyl ring.

    2-(3-Ethyl-5-(methylthio)phenyl)-1,3,2-dioxaborinane: Similar structure but with a different boron-containing ring.

Uniqueness

2-(3-Ethyl-5-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of substituents and the dioxaborolane ring, which imparts distinct reactivity and stability in cross-coupling reactions. Its structure allows for efficient formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C15H23BO2S

Molecular Weight

278.2 g/mol

IUPAC Name

2-(3-ethyl-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2S/c1-7-11-8-12(10-13(9-11)19-6)16-17-14(2,3)15(4,5)18-16/h8-10H,7H2,1-6H3

InChI Key

DXFMUBIMBULQSG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)SC)CC

Origin of Product

United States

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